molecular formula C7H8BFO3 B062313 4-Fluoro-2-methoxyphenylboronic acid CAS No. 179899-07-1

4-Fluoro-2-methoxyphenylboronic acid

Cat. No. B062313
CAS RN: 179899-07-1
M. Wt: 169.95 g/mol
InChI Key: ADJBXDCXYMCCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . It is used as a reactant in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls and antithrombotic drugs .


Molecular Structure Analysis

The InChI string of 4-Fluoro-2-methoxyphenylboronic acid is InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 . The Canonical SMILES string is B(C1=C(C=C(C=C1)F)OC)(O)O .


Chemical Reactions Analysis

4-Fluoro-2-methoxyphenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxyphenylboronic acid is a powder . Its melting point is between 131-136 °C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-2-methoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of Heterobiaryls

This compound is involved in the synthesis of heterobiaryls . Heterobiaryls are a class of compounds that contain two aromatic rings connected by a single bond, where at least one of the rings contains an atom other than carbon .

Suzuki and Still Coupling for Synthesis of Antithrombotic Drugs

4-Fluoro-2-methoxyphenylboronic acid is used in Suzuki and Still coupling reactions for the synthesis of antithrombotic drugs . These drugs are used to prevent blood clots in the body .

Synthesis of GSK-3β Inhibitors

This compound is used as a reactant or precursor for the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors . GSK-3β is a protein kinase involved in cellular processes such as glycogen metabolism, cell signaling, and cell division .

Synthesis of NMDA Receptor Antagonists

4-Fluoro-2-methoxyphenylboronic acid is used in the synthesis of arylheteroarylmethylamines, which act as NR2B subtype of NMDA receptor antagonists with antidepressant activity . NMDA receptors are a type of glutamate receptor that play a key role in learning and memory .

Synthesis of Dual Modulators of Inflammation and Bone Loss

This compound is also used in the synthesis of biphenylketones, which are used as dual modulators of inflammation and bone loss . These compounds can potentially be used in the treatment of diseases such as osteoporosis and rheumatoid arthritis .

Synthesis of CB1 Antagonists

4-Fluoro-2-methoxyphenylboronic acid is used in the synthesis of CB1 antagonists . CB1 receptors are a type of cannabinoid receptor found primarily in the brain, and antagonists of these receptors can potentially be used in the treatment of obesity and related metabolic disorders .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 4-Fluoro-2-methoxyphenylboronic acid, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

4-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 4-Fluoro-2-methoxyphenylboronic acid interacts with its targets through a transmetalation process . This process involves the transfer of the organoboron compound to a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various biologically active molecules . For example, it has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors . These inhibitors play a crucial role in modulating the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets

Result of Action

The result of the action of 4-Fluoro-2-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of various biologically active molecules, including GSK-3β inhibitors . These inhibitors can modulate the Wnt signaling pathway, potentially leading to changes in cell proliferation and differentiation .

Action Environment

The action of 4-Fluoro-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions. It is recommended to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJBXDCXYMCCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382203
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxyphenylboronic acid

CAS RN

179899-07-1
Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX7R999XR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methoxyphenylboronic acid
Reactant of Route 3
4-Fluoro-2-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.